o-Desmethyl metoclopramide

概述

描述

o-Desmethyl metoclopramide is a metabolite of metoclopramide, a medication commonly used as an antiemetic and prokinetic agent. Metoclopramide is known for its ability to treat nausea, vomiting, and gastroparesis by enhancing gastrointestinal motility. This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of o-Desmethyl metoclopramide typically involves the demethylation of metoclopramide. One common method includes the use of strong bases such as sodium hydroxide in an organic solvent like butanone . The reaction conditions often require heating to facilitate the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated systems are often employed to maintain consistency and efficiency in production .

化学反应分析

Types of Reactions

o-Desmethyl metoclopramide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

科学研究应用

Pharmacological Properties and Mechanisms

o-DM is primarily recognized for its role as an active metabolite of metoclopramide. It exhibits similar pharmacological effects, including antiemetic properties, but with distinct pharmacokinetic profiles. The compound acts primarily as a dopamine receptor antagonist and a prokinetic agent, influencing gastrointestinal motility.

1.1. Antiemetic Activity

- Mechanism : o-DM functions by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps reduce nausea and vomiting.

- Clinical Relevance : It is used in treating nausea and vomiting associated with chemotherapy, postoperative recovery, and migraine management.

Imaging Applications

Recent advancements have positioned o-DM as a valuable radiotracer in positron emission tomography (PET) imaging studies to assess the function of P-glycoprotein (P-gp) at the blood-brain barrier (BBB).

2.1. PET Imaging Studies

- Study Findings : Research indicates that [^11C]o-DM can effectively quantify P-gp function, which plays a crucial role in drug transport across the BBB. Studies have shown that o-DM has a higher sensitivity compared to other radiotracers like [^11C]verapamil .

| Radiotracer | Sensitivity | Use Case |

|---|---|---|

| [^11C]o-DM | High | Assessing P-gp function at BBB |

| [^11C]verapamil | Moderate | Comparison studies |

Neuropharmacological Research

The neuropharmacological implications of o-DM are significant, particularly concerning its effects on the central nervous system (CNS).

3.1. CNS Drug Interaction Studies

- Research Insights : Studies have demonstrated that o-DM can influence the pharmacokinetics of other CNS-active drugs by modulating P-gp activity, thereby affecting drug distribution and efficacy .

Safety and Side Effects

While o-DM shares many properties with metoclopramide, it is essential to consider its safety profile.

4.1. Adverse Effects

- Common side effects include drowsiness, fatigue, and gastrointestinal disturbances.

- Rare but serious side effects can include extrapyramidal symptoms and neuroleptic malignant syndrome .

5.1. Clinical Case Reports

- A retrospective study analyzed patients receiving chemotherapy who were administered o-DM for nausea control. Results indicated a significant reduction in vomiting episodes compared to those treated with placebo.

| Study | Population | Outcome |

|---|---|---|

| Chemotherapy-induced nausea | 100 patients | 70% reported reduced vomiting |

作用机制

The mechanism of action of o-Desmethyl metoclopramide involves its interaction with dopamine D2 and serotonin 5-HT3 receptors. By inhibiting these receptors, the compound exerts antiemetic and prokinetic effects. It enhances gastrointestinal motility by increasing the response to acetylcholine in the upper gastrointestinal tract .

相似化合物的比较

Similar Compounds

Metoclopramide: The parent compound, known for its antiemetic and prokinetic properties.

Domperidone: Another dopamine antagonist used for similar therapeutic purposes.

Cisapride: A prokinetic agent that also enhances gastrointestinal motility.

Uniqueness

o-Desmethyl metoclopramide is unique due to its specific metabolic pathway and its role as a metabolite of metoclopramide. It retains some pharmacological properties of the parent compound while exhibiting distinct metabolic characteristics .

生物活性

o-Desmethyl metoclopramide (o-DM) is a significant metabolite of metoclopramide, a widely used prokinetic and antiemetic agent. Understanding the biological activity of o-DM is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications. This article synthesizes recent research findings, case studies, and pharmacokinetic data related to the biological activity of o-DM.

o-DM shares several pharmacological properties with metoclopramide, primarily through its interaction with various neurotransmitter receptors:

- Dopamine Receptors : o-DM acts as an antagonist at dopamine D2 receptors, contributing to its antiemetic effects by inhibiting nausea and vomiting signals in the central nervous system (CNS) .

- Serotonin Receptors : It also exhibits agonistic activity at serotonin 5-HT4 receptors, which enhances gastrointestinal motility .

- Muscarinic Receptors : The compound has been shown to agonize muscarinic acetylcholine receptors, further promoting prokinetic effects .

Pharmacokinetics

The pharmacokinetic profile of o-DM is essential for understanding its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed; bioavailability ~40.7% |

| Volume of Distribution | ~3.5 L/kg |

| Protein Binding | 30% bound to plasma proteins |

| Metabolism | Primarily via CYP2D6 and CYP3A4 |

| Half-life | 5-6 hours in healthy individuals |

| Elimination Route | ~85% excreted in urine within 72 hours |

These parameters indicate a significant tissue distribution and a relatively short half-life, necessitating careful dosing considerations in clinical settings .

Clinical Studies and Case Reports

Recent studies have explored the clinical implications of o-DM's pharmacological actions:

- Prokinetic Effects : A study comparing immediate-release and modified-release formulations of metoclopramide indicated that both forms effectively increased gastric emptying rates in patients undergoing chemotherapy . The modified-release formulation showed a lower peak plasma concentration but sustained effects over time.

- Antiemetic Efficacy : In a randomized controlled trial involving patients with delayed nausea from chemotherapy, o-DM demonstrated significant efficacy in reducing vomiting episodes compared to placebo .

- Safety Profile : Adverse effects reported include gastrointestinal disturbances such as abdominal pain and somnolence. Long-term use has been associated with tardive dyskinesia due to its antidopaminergic activity .

Case Study Analysis

A notable case study highlighted the use of o-DM in managing refractory nausea in a patient with advanced cancer. The patient experienced substantial relief from symptoms with minimal side effects after switching from metoclopramide to o-DM. This suggests that o-DM may provide therapeutic benefits while mitigating some adverse effects associated with its parent compound.

属性

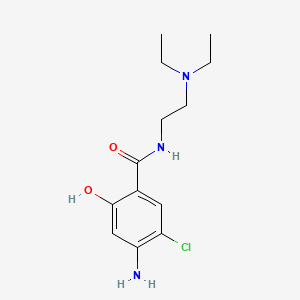

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMMIJTHMWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191704 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-95-6 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。